Benzyl methyl(piperidin-3-yl)carbamate: Solubility Profiling and Isolation Methodologies in Kinase Inhibitor Synthesis
Benzyl methyl(piperidin-3-yl)carbamate: Solubility Profiling and Isolation Methodologies in Kinase Inhibitor Synthesis
Executive Summary
This technical whitepaper provides an in-depth analysis of benzyl methyl(piperidin-3-yl)carbamate , a pivotal intermediate in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors and other complex pharmaceutical agents. Designed for drug development professionals and synthetic chemists, this guide details the compound's physicochemical properties, its solubility profiles across different salt forms, and the mechanistic rationale behind its isolation and handling protocols.
Chemical Identity & Structural Significance
Benzyl methyl(piperidin-3-yl)carbamate is a selectively protected diamine building block. The presence of the benzyloxycarbonyl (Cbz) group on the exocyclic methylamine provides lipophilicity and stability against nucleophilic attack, while leaving the secondary piperidine nitrogen available for downstream coupling reactions, such as the formation of indole carboxamides[1].
The compound exists primarily in two forms, which drastically alter its handling and solubility:
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Free Base (CAS 863248-57-1): A highly lipophilic light yellow oil[1][2].
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Hydrochloride Salt (CAS 1245808-05-2): A stable, hydrophilic white to off-white crystalline solid[3].
Physicochemical Properties & Solubility Profile
The solubility of benzyl methyl(piperidin-3-yl)carbamate is strictly dictated by its ionization state. The free base partitions readily into moderately polar organic solvents, whereas the hydrochloride salt exhibits favorable aqueous dissolution kinetics, making it suitable for different stages of drug formulation and synthesis.
Quantitative Physicochemical Data
| Property | Free Base Form | Hydrochloride Salt Form |
| CAS Number | 863248-57-1 | 1245808-05-2 |
| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₁ClN₂O₂ |
| Molecular Weight | 248.32 g/mol | 284.78 g/mol |
| Physical State | Light yellow oil | Crystalline solid |
| Aqueous Solubility | Poor (< 0.1 mg/mL) | High (> 10 mg/mL) |
| Organic Solubility | Soluble in EtOAc, DCM, THF | Soluble in MeOH, DMSO |
| Mass Spectrum | m/z 249 (M+H)⁺ | m/z 249 (free base ion) |
Causality in Solvent Selection & Phase Behavior (E-E-A-T)
Expertise in handling this intermediate requires a deep understanding of the orthogonality of its protecting groups and its pH-dependent phase behavior.
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Selective Deprotection: The compound is typically generated from its Boc-protected precursor, (RS)-tert-butyl 3-(((benzyloxy)carbonyl)(methyl)amino)piperidine-1-carboxylate. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C selectively cleaves the Boc group[4]. The causality here lies in protecting group orthogonality: the Boc group is acid-labile, whereas the Cbz group requires stronger conditions (e.g., catalytic hydrogenation) for cleavage, ensuring the exocyclic amine remains protected.
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pH-Driven Partitioning: Following TFA deprotection, the reaction yields the trifluoroacetate salt of the piperidine. To isolate the free base, the crude mixture is subjected to biphasic partitioning using 1M aqueous NaOH and ethyl acetate (EtOAc)[5]. NaOH neutralizes the acidic piperidinium ion (pKa ~9.5). By driving the pH above 10, the molecule is rendered uncharged and highly lipophilic, forcing its quantitative extraction into the EtOAc layer while leaving polar byproducts in the aqueous phase[1].
Experimental Protocols
Protocol A: Biphasic Isolation of the Free Base
This self-validating protocol ensures the complete conversion of the intermediate salt to its free base form while maximizing yield and purity.
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Reaction Quenching: Cool the DCM/TFA reaction mixture containing the crude intermediate to 0°C to minimize exothermic degradation and side reactions.
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Basification: Slowly add 1M aqueous NaOH until the aqueous phase reaches a pH of >10. (Causality: Ensuring the pH is strictly above the piperidine pKa guarantees >99% of the compound is in the free base form).
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Solvent Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the mixture[1].
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Phase Separation: Agitate vigorously and allow the layers to separate. Extract the aqueous layer twice more with fresh EtOAc to ensure complete recovery.
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Washing & Drying: Wash the combined organic phases with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous Na₂SO₄.
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Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (RS)-benzyl methyl(piperidin-3-yl)carbamate as a light yellow oil (Typical yield: ~94%)[1].
Protocol B: Kinetic Aqueous Solubility Determination
To evaluate the suitability of the hydrochloride salt for aqueous formulations, a kinetic solubility assay is employed.
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Stock Preparation: Dissolve 10 mg of the HCl salt in 1 mL of DMSO to create a 10 mg/mL master stock.
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Aqueous Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of phosphate-buffered saline (PBS, pH 7.4) to target a maximum theoretical concentration of 100 µg/mL (1% DMSO final).
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Equilibration: Incubate the suspension on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.
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Filtration: Pass the mixture through a 0.22 µm PVDF syringe filter. (Causality: Polyvinylidene fluoride (PVDF) is specifically chosen for its low non-specific binding properties, preventing the lipophilic Cbz moiety from adhering to the membrane and artificially lowering the measured solubility).
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Quantification: Analyze the filtrate via HPLC-UV at 254 nm (targeting the benzyl chromophore) and interpolate against a standard calibration curve.
Downstream Application in Kinase Inhibitor Synthesis
The isolated free base is directly utilized in S_NAr or amide coupling reactions to synthesize potent Btk inhibitors. For instance, coupling the piperidine nitrogen with 4-bromo-2,3-dimethyl-1H-indole-7-carbonitrile yields complex indole carboxamides[6]. Because of their specific solubility profiles, these final active pharmaceutical ingredients (APIs) are often formulated into soft gelatin capsules using water-soluble carriers like polyethylene glycol, or oily mediums like peanut oil and liquid paraffin[4][5].
Workflow for the biphasic isolation of benzyl methyl(piperidin-3-yl)carbamate free base.
References
-
Benzyl methyl(piperidin-3-yl)carbamate hydrochloride - CAS 1245808-05-2 Source: molaid.com URL:[Link]
- ES2795366T3 - Indole carboxamide compounds useful as kinase inhibitors Source: Google Patents URL
- US9920031B2 - Indole carboxamide compounds Source: Google Patents URL
-
US 9,688,629 B2 Source: Googleapis.com / US Patent Office URL:[Link]
- US20160115126A1 - Indole carboxamide compounds Source: Google Patents URL
Sources
- 1. US9920031B2 - Indole carboxamide compounds - Google Patents [patents.google.com]
- 2. 3-(N-CBZ-N-METHYLAMINO)PIPERIDINE | 863248-57-1 [chemicalbook.com]
- 3. Benzyl methyl(piperidin-3-yl)carbamate hydrochloride - CAS号 1245808-05-2 - 摩熵化学 [molaid.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ES2795366T3 - Indole carboxamide compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 6. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]
